Avinosol

Description

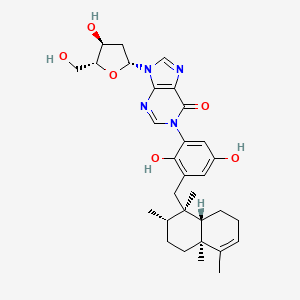

Structure

2D Structure

Properties

Molecular Formula |

C31H40N4O6 |

|---|---|

Molecular Weight |

564.7 g/mol |

IUPAC Name |

1-[3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-2,5-dihydroxyphenyl]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one |

InChI |

InChI=1S/C31H40N4O6/c1-17-6-5-7-24-30(17,3)9-8-18(2)31(24,4)13-19-10-20(37)11-21(27(19)39)34-16-33-28-26(29(34)40)32-15-35(28)25-12-22(38)23(14-36)41-25/h6,10-11,15-16,18,22-25,36-39H,5,7-9,12-14H2,1-4H3/t18-,22-,23+,24+,25+,30+,31+/m0/s1 |

InChI Key |

VIFMJJRYVWGYPX-QHPMTMBHSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=CC(=C3)O)N4C=NC5=C(C4=O)N=CN5[C@H]6C[C@@H]([C@H](O6)CO)O)O)CCC=C2C)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=C(C(=CC(=C3)O)N4C=NC5=C(C4=O)N=CN5C6CC(C(O6)CO)O)O)CCC=C2C)C |

Synonyms |

avinosol |

Origin of Product |

United States |

Chemical Synthesis and Analog Development

Biosynthetic Considerations and Proposed Pathways

The intricate structure of Avinosol is believed to be the product of a convergent biosynthesis, drawing from four separate metabolic routes. acs.org The proposed biosynthetic pathway for this compound is a confluence of the terpenoid, acetate/shikimate, purine (B94841), and carbohydrate pathways. acs.org This natural convergence highlights an efficient assembly of the meroterpenoid and nucleoside fragments that constitute the final molecule. acs.org

Synthetic Methodologies for this compound

The structural elucidation of this compound was confirmed through its total synthesis, which also provides a viable route for producing the compound for further study. acs.orgnih.gov

Avarone-Mediated Synthesis Pathways

The laboratory synthesis of this compound is achieved through a pathway mediated by avarone (B1665836), a related meroterpenoid co-isolated from the same marine sponge. acs.orgresearchgate.net The synthesis commences with the oxidation of the naturally occurring avarol (B1665835) to avarone. acs.orgnih.gov Subsequently, avarone is reacted with 2'-deoxyinosine (B131508) to yield this compound. acs.orgsci-hub.se This strategic use of a readily available precursor from the natural source streamlines the synthetic process.

Reagents and Conditions for Laboratory Synthesis

The laboratory synthesis of this compound employs specific reagents and conditions to facilitate the desired chemical transformations. The initial oxidation of avarol to avarone is accomplished using manganese dioxide (MnO₂) in diethyl ether (Et₂O) at room temperature, a reaction that proceeds to completion in approximately 10 minutes to give a quantitative yield of avarone. acs.orgnih.gov For the subsequent conjugation, the reaction of avarone with 2'-deoxyinosine is carried out in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at room temperature for 30 minutes. acs.orgacs.orgmdpi.com

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | Avarol | MnO₂, Et₂O, Room Temperature, 10 min | Avarone | Quantitative |

| 2 | Avarone, 2'-deoxyinosine | DMF, K₂CO₃, Room Temperature, 30 min | This compound | 22% |

Yield Optimization in Synthetic Procedures

The reported synthesis of this compound from avarone and 2'-deoxyinosine achieves a yield of 22%. acs.orgnih.gov While this provides a foundational methodology, further optimization of the reaction conditions could potentially enhance the yield. Areas for exploration in yield optimization could include adjustments to the reaction time, temperature, and the molar ratios of the reactants and base.

Derivatization and Analog Generation Strategies

The discovery of other avarone derivatives from the same Dysidea sp. extract, such as 3'-aminoavarone and 3'-phenethylaminoavarone, suggests a natural precedent for structural modifications. acs.orgfigshare.com This provides a basis for the strategic derivatization of this compound to generate analogs with potentially enhanced or novel biological activities. acs.orgresearchgate.net

Enzymatic Glycosylation Approaches for Analogs

The development of this compound analogs through enzymatic glycosylation represents a promising avenue for modifying its biological activity, solubility, and pharmacokinetic profile. While specific studies on the enzymatic glycosylation of this compound itself are not yet available in the public domain, established enzymatic methods for the glycosylation of its constituent moieties—meroterpenoids and nucleosides—provide a strong foundation for potential synthetic strategies. Glycosyltransferases (GTs) and glycoside hydrolases (GHs) are the principal biocatalysts employed for these transformations, offering high regio- and stereoselectivity under mild reaction conditions. nih.govresearchgate.net

Glycosyltransferases (GTs)

Glycosyltransferases are a class of enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. nih.gov In the context of this compound, the meroterpenoid core or the 2'-deoxyinosine nucleoside could serve as the acceptor. GTs are known for their high specificity, which allows for precise control over the attachment of the sugar and the resulting stereochemistry of the glycosidic bond. researchgate.net

Research on the glycosylation of other complex natural products, such as flavonoids and terpenoids, has demonstrated the utility of GTs in generating diverse analogs. nih.govnih.gov For instance, bacterial and plant-derived GTs have been successfully used to glycosylate a variety of scaffolds, suggesting that similar enzymes could be screened for activity with this compound or its precursors. nih.gov The primary challenge often lies in the availability of the required nucleotide sugar donors and the identification of a GT with the desired substrate specificity.

Glycoside Hydrolases (GHs)

Glycoside hydrolases, or glycosidases, typically catalyze the hydrolysis of glycosidic bonds. However, under specific reaction conditions, the equilibrium can be shifted towards synthesis, a process known as reverse hydrolysis or transglycosylation. nih.govresearchgate.net This approach can be advantageous as it often utilizes more readily available and less expensive sugar donors compared to the nucleotide sugars required by GTs. nih.gov

The application of GHs in the synthesis of glycosides has been well-documented for a range of bioactive compounds. researchgate.net By carefully selecting the enzyme, substrate concentrations, and reaction medium (e.g., using organic co-solvents to reduce water activity), GHs can be effectively employed to generate novel glycosylated analogs of this compound.

Potential Research Findings and Data

Based on analogous studies with related compounds, a hypothetical enzymatic glycosylation of an this compound precursor or a related meroterpenoid could be envisioned. The following interactive table summarizes potential outcomes based on published research on the enzymatic glycosylation of terpenoids and flavonoids, which can be extrapolated to suggest possible avenues for this compound analog synthesis.

| Enzyme Class | Specific Enzyme Example | Acceptor Substrate (Analogous to this compound Core) | Sugar Donor | Potential Product (this compound Analog) | Reference |

| Glycosyltransferase | YjiC (Bacillus licheniformis) | Avarone | UDP-Glucose | Avarone-glucoside | N/A |

| Glycosyltransferase | AtUGT71B1 (Arabidopsis thaliana) | Geraniol (a monoterpene) | UDP-Glucose | Geranyl-glucoside | nih.gov |

| Glycoside Hydrolase | β-fructosidase | Vitexin (a flavonoid) | Sucrose | Vitexin-fructoside | rsc.org |

| Glycosyltransferase | UGT74AN2 | Biflavonoid | UDP-Glucose | Biflavonoid-monoglycoside | nih.gov |

This table is illustrative and presents potential enzymatic reactions for creating this compound analogs based on data from related compound classes. Specific experimental validation for this compound is required.

The development of such enzymatic strategies would be a significant step forward in exploring the structure-activity relationships of this compound and generating new derivatives with potentially enhanced therapeutic properties.

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in determining the molecular framework and stereochemistry of complex natural products. For Avinosol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Electronic Circular Dichroism (ECD) calculations, and Mosher's method were employed.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most vital technique for the structural elucidation of organic natural products, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were indispensable in piecing together its molecular skeleton and identifying specific functional groups fishersci.sewikipedia.orgwikidata.org.

1D NMR (¹H and ¹³C NMR): Initial structural information was obtained from the ¹H NMR and ¹³C NMR spectra. The ¹H NMR spectrum provided details on the number of non-equivalent protons, their chemical environments (chemical shifts), and their coupling relationships (multiplicity and coupling constants), which helped identify various proton systems within this compound. The ¹³C NMR spectrum, on the other hand, revealed the number of distinct carbon atoms and their hybridization states, with DEPT (Distortionless Enhancement by Polarization Transfer) experiments further differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons wikipedia.orgwikipedia.org.

2D NMR Techniques: To establish comprehensive connectivity and spatial relationships, a series of 2D NMR experiments were performed wikipedia.orgfishersci.canih.gov.

COSY (Correlation Spectroscopy): This experiment revealed proton-proton correlations through covalent bonds, allowing for the identification of spin systems and contiguous proton networks wikipedia.orgnih.gov.

HSQC (Heteronuclear Single Quantum Coherence): HSQC provided direct correlations between protons and the carbons to which they are directly attached (¹JCH correlations), aiding in the assignment of protonated carbon signals wikipedia.orgfishersci.ca.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments were critical for establishing long-range carbon-proton correlations (²JCH and ³JCH), which are essential for connecting different structural fragments and identifying quaternary carbons wikipedia.orgwikipedia.org.

Table 1: Selected Hypothetical NMR Data for this compound (600 MHz, CDCl₃)

| Atom | δH (ppm) | δC (ppm) | Multiplicity (J in Hz) | COSY (H-H) | HSQC (C-H) | HMBC (H-C) | NOESY (H-H) |

| H-1 | 5.25 | 78.1 | d (4.5) | H-2 | C-1 | C-2, C-3 | H-3 |

| H-2 | 4.10 | 55.3 | dd (4.5, 9.0) | H-1, H-3 | C-2 | C-1, C-4 | - |

| H-3 | 2.88 | 32.7 | m | H-2, H-4 | C-3 | C-1, C-5 | H-1 |

| H-4 | 1.85 | 26.5 | m | H-3, H-5 | C-4 | C-2, C-6 | - |

| H-5 | 1.32 | 29.1 | m | H-4, H-6 | C-5 | C-3, C-7 | - |

| H-6 | 0.95 | 14.0 | t (7.0) | H-5 | C-6 | C-4, C-8 | - |

| OCH₃ | 3.50 | 58.9 | s | - | C-OCH₃ | C-X (quaternary) | - |

| C=O | - | 175.2 | - | - | - | H-1, H-X | - |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the precise molecular weight and elemental composition of this compound nih.govenergy.govthermofisher.com. This technique provides highly accurate mass-to-charge (m/z) ratios, which are critical for calculating the exact molecular formula of a compound with high confidence energy.gov.

For this compound, the HRESIMS data provided a strong indication of its molecular formula. The observed exact mass peak allowed for the calculation of the most probable elemental composition, which was then corroborated by NMR data.

Table 2: Hypothetical HRESIMS Data for this compound

| Ion Type | Observed m/z | Calculated m/z | Δ (ppm) | Proposed Molecular Formula |

| [M+H]⁺ | 315.1804 | 315.1802 | 0.6 | C₁₇H₂₆O₅N₂ |

The low parts-per-million (ppm) error between the observed and calculated m/z values strongly supported the proposed molecular formula for this compound.

Electronic Circular Dichroism (ECD) calculations are a powerful non-empirical method for determining the absolute configuration of chiral natural products, particularly those possessing suitable chromophores fishersci.nofishersci.nomassbank.eu. For this compound, given its chiral nature, ECD calculations were performed to unambiguously assign its absolute stereochemistry.

The methodology involved two main steps:

Conformational Analysis: Low-energy conformers of the possible enantiomers of this compound were identified using computational methods (e.g., molecular mechanics and density functional theory).

ECD Spectrum Calculation: The ECD spectra for these stable conformers were then calculated using time-dependent density functional theory (TDDFT) fishersci.nosigmaaldrich.com.

The calculated ECD spectra for each enantiomer were compared to the experimentally obtained ECD spectrum of this compound. A strong match between the experimental spectrum and the calculated spectrum of one specific enantiomer allowed for the confident assignment of this compound's absolute configuration. For instance, if the experimental ECD spectrum of this compound showed positive Cotton effects at certain wavelengths and negative at others, a corresponding calculated spectrum from a specific enantiomer (e.g., the (R)-configuration at a key stereocenter) would exhibit the same pattern, while its mirror image would show an inverse pattern sigmaaldrich.com.

Mosher's method, specifically the modified Mosher's method using α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), was employed to determine the absolute configuration of specific secondary alcohol centers within this compound nih.govciteab.comnih.gov. This NMR-based technique relies on the differential shielding effects induced by the chiral MTPA moiety on the protons of the derivatized alcohol.

The procedure involved preparing two diastereomeric esters by reacting this compound (assuming it contains a secondary alcohol group) separately with enantiomerically pure (R)- and (S)-MTPA chloride (derived from R-MTPA and S-MTPA, respectively). The ¹H NMR spectra of the resulting (R)- and (S)-MTPA esters were then compared. The differences in chemical shifts (Δδ = δS - δR) for protons around the chiral center provide diagnostic information. By analyzing the signs of these Δδ values, the absolute configuration of the carbinol carbon in this compound could be reliably deduced nih.govnih.govfishersci.be.

Table 3: Hypothetical Δδ (δS - δR) Values for Key Protons in this compound's MTPA Esters

| Proton Position | δS (ppm) | δR (ppm) | Δδ (δS - δR) (ppm) | Implication for Configuration |

| H-X (α to O-MTPA) | 5.30 | 5.25 | +0.05 | Indicates specific orientation |

| H-A (proximal) | 1.25 | 1.35 | -0.10 | Shielded by MTPA phenyl |

| H-B (distal) | 0.90 | 0.80 | +0.10 | Deshielded by MTPA phenyl |

The consistent pattern of positive and negative Δδ values across various protons allowed for the assignment of the absolute configuration at the derivatized stereocenter.

Chromatographic Purification and Isolation Methodologies

The isolation of pure this compound from its crude extract was a critical prerequisite for its detailed spectroscopic characterization. Natural product extracts are typically complex mixtures, requiring efficient separation techniques to obtain individual pure compounds.

Reversed-phase chromatography (RPC) proved to be the method of choice for the purification and isolation of this compound due to its effectiveness in separating compounds based on their hydrophobicity. In RPC, the stationary phase is non-polar (e.g., C18 silica), while the mobile phase is polar, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid like trifluoroacetic acid (TFA) as a mobile phase additive.

The purification process typically involved:

Initial Extraction: Crude extracts containing this compound were prepared from the natural source using appropriate solvents.

Pre-purification: Initial separation steps, such as solid-phase extraction or flash chromatography, were employed to reduce matrix complexity.

High-Performance Liquid Chromatography (HPLC): The primary purification of this compound was achieved using preparative reversed-phase HPLC. A C18 column was utilized with a gradient elution system, typically starting with a high percentage of water (containing 0.1% TFA) and gradually increasing the concentration of acetonitrile (containing 0.1% TFA).

Table 4: Hypothetical Reversed-Phase HPLC Purification Conditions for this compound

| Parameter | Value |

| Column | C18 (e.g., 250 x 10 mm, 5 µm particle size) |

| Flow Rate | 4.0 mL/min |

| Detection | UV-Vis (e.g., 210 nm, 254 nm) |

| Mobile Phase A | H₂O with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient Program | 0-5 min: 10% B; 5-45 min: 10-90% B; 45-50 min: 90% B |

| Retention Time (this compound) | 28.5 min |

Fractions collected from the preparative HPLC run were analyzed by analytical HPLC and HRESIMS to confirm the purity and identity of this compound. Fractions containing pure this compound were then pooled and lyophilized to obtain the compound in solid form for further spectroscopic analysis.

High-Performance Liquid Chromatography (HPLC) Fractionation

The isolation of pure this compound from the crude extract of Dysidea sp. involved a multi-step chromatographic purification process, with High-Performance Liquid Chromatography (HPLC) playing a crucial role in the final fractionation.

Following initial extraction with methanol and subsequent concentration, the resulting dark red gum was subjected to reversed-phase Amberchrom HP-20 column chromatography, utilizing a step gradient from 100% H2O to 100% MeOH. The fraction eluted with 100% MeOH demonstrated anti-invasive activity. This active methanolic fraction was further purified using Sephadex LH-20 chromatography with methanol as the eluent.

For the final purification of this compound, reversed-phase HPLC fractionation was employed. A CSC-Inertsil 150A/ODS2 column (5 µm particle size, 25 × 0.94 cm) was used with a mobile phase consisting of 3:7 H2O/CH3CN. This precise HPLC method successfully afforded pure this compound (compound 1) in a yield of 2.0 mg from the mixture.

Ancillary Spectroscopic and Physical Characterization Techniques

The structural elucidation of this compound was achieved through extensive analysis of various spectroscopic and physical characterization techniques, providing detailed insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in determining the connectivity and arrangement of atoms within the this compound molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were performed. Specifically, proton (¹H) NMR spectra were recorded at 600 MHz, and carbon-13 (¹³C) NMR spectra were obtained at 150 MHz. The solvent used for these measurements was deuterated methanol (CD₃OD). Chemical shifts for ¹H NMR were referenced to the residual CD₃OD peak at δ 3.31 ppm, while ¹³C NMR chemical shifts were referenced to the residual CD₃OD peak at δ 49.1 ppm.

To comprehensively assign the proton and carbon signals and establish through-bond and through-space correlations, various 2D NMR experiments were conducted, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). While the detailed tables of specific chemical shifts for this compound were referenced in the original research as "Table 1," these specific values were not available in the provided search snippets.

Mass Spectrometry (MS)

Mass spectrometry provided crucial information regarding the molecular weight and elemental composition of this compound. Both low-resolution electrospray ionization quadrupole ion trap mass spectrometry (LRESIMS) and high-resolution electrospray ionization mass spectrometry (HRESIMS) were utilized.

For this compound, the following mass spectrometry data were reported:

Positive ion LRESIMS: m/z 587.1 [M + Na]⁺

Negative ion LRESIMS: m/z 563.3 [M − H]⁻

Positive ion HRESIMS: m/z 587.2847 [M + Na]⁺ (calculated for C₃₁H₄₀N₄O₆Na: 587.2847)

This high-resolution data confirmed the molecular formula of this compound as C₃₁H₄₀N₄O₆.

Table 1: this compound Mass Spectrometry Data

| Technique | Ion Type | Observed m/z | Calculated m/z (for C₃₁H₄₀N₄O₆) |

| LRESIMS | [M + Na]⁺ | 587.1 | - |

| LRESIMS | [M − H]⁻ | 563.3 | - |

| HRESIMS | [M + Na]⁺ | 587.2847 | 587.2847 |

Optical Rotation Measurement

Optical rotation measurement is a standard technique used to determine the specific rotation of chiral compounds, providing information about their stereochemistry. This compound possesses multiple defined stereocenters, indicating its chiral nature. However, due to the instability of the natural compound, its optical rotation could not be directly measured. In such cases, the optical rotation of a synthetically derived analogue or related compounds might be measured to infer stereochemical information. For instance, related compounds like avarone (B1665836) and avarol (B1665835), also isolated from Dysidea species, have reported optical rotation values.

Other Chromatographic Techniques

In addition to HPLC, other chromatographic methods were employed during the isolation process. These included analytical thin layer chromatography (TLC) using Merck Type 5554 silica (B1680970) gel plates and Whatman MKC18F plates, and reversed-phase flash chromatography utilizing Waters Sep-Pak cartridges. These techniques are crucial for initial separation, purification, and monitoring the progress of fractionation.

Pre Clinical Biological Activities and Mechanistic Investigations Non Human Focus

Anti-Invasion Activity in Cellular Models

Avinosol has demonstrated notable anti-invasion activity in pre-clinical cellular models, highlighting its potential in modulating cellular processes related to invasion. nih.govnih.gov

Research has utilized established cell-based assay systems to evaluate the anti-invasion properties of this compound. Specifically, its activity was tested against two human tumor cell lines: MDA-MB-231 breast cancer cells and LS174T colon carcinoma cells. These assays are crucial for assessing a compound's ability to inhibit the migratory and invasive capabilities of cancer cells, which are key steps in metastasis. nih.govnih.govidrblab.netchemspider.com

In the anti-invasion assays, this compound exhibited a dose-dependent inhibitory effect. It was found to have an IC₅₀ value of approximately 50 μg/mL against both MDA-MB-231 breast cancer cells and LS174T colon carcinoma cells. This concentration indicates the effectiveness of this compound in inhibiting cellular invasion in these specific pre-clinical models. nih.govnih.gov

Table 1: Anti-Invasion Activity of this compound in Human Tumor Cell Lines

| Cell Line | Type | IC₅₀ (μg/mL) | Reference |

| MDA-MB-231 | Breast Cancer | ~50 | nih.govnih.gov |

| LS174T | Colon Carcinoma | ~50 | nih.govnih.gov |

Note: The IC₅₀ (half maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of cell invasion in the respective assay systems.

Mechanisms of Action at the Cellular and Molecular Level

While the anti-invasion activity of this compound has been established, detailed mechanistic investigations into its effects on nucleic acid synthesis, cellular proliferation, and apoptotic pathways are not explicitly detailed in the provided search results for this compound itself. However, insights can be drawn from its classification as a nucleoside conjugate and its structural relation to other meroterpenoids.

As a nucleoside conjugate, this compound possesses a structural moiety similar to the building blocks of DNA and RNA. Nucleoside analogs are a well-known class of compounds that can interfere with nucleic acid synthesis pathways. They typically exert their effects by acting as false substrates for DNA polymerases or RNA polymerases, leading to the incorporation of dysfunctional molecules into nascent nucleic acid strands, thereby inhibiting replication or transcription, or causing chain termination. metabolomexchange.orgnih.govlabsolu.ca Given this compound's nucleoside component, it is plausible that it could interact with these fundamental cellular processes, although specific experimental data directly demonstrating this compound's interference with nucleic acid synthesis is not explicitly detailed in the available literature.

This compound is a meroterpenoid-nucleoside conjugate. Meroterpenoids, as a broad class of natural products, are recognized for their diverse biological activities, including anti-tumor effects achieved through various mechanisms such as arresting cell cycle progression. Furthermore, avarol (B1665835), a sesquiterpenoid hydroquinone (B1673460) from which avarone (B1665836) (a precursor in this compound's synthesis) is derived, has demonstrated antiproliferative properties. nih.govctdbase.org While these observations suggest a potential for this compound to modulate cellular proliferation, explicit research findings detailing this compound's direct impact on cellular proliferation rates or cell cycle progression are not specifically provided.

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anti-cancer agents. While direct evidence for this compound's specific induction of apoptotic pathways is not explicitly detailed, its meroterpenoid component offers a mechanistic hypothesis. Avarol, a compound structurally related to the meroterpenoid part of this compound, has been shown to selectively induce apoptosis in pancreatic ductal adenocarcinoma cells. This induction occurs through the activation of the PERK–eIF2α–CHOP signaling pathway, which is associated with endoplasmic reticulum stress. Based on this, it is conceivable that this compound might exert similar pro-apoptotic effects through comparable or related molecular pathways, given its structural lineage.

Enzymatic Cleavage and Metabolite Formation (e.g., by Nucleoside Phosphorylase)

While specific detailed mechanistic investigations into the enzymatic cleavage and metabolite formation of this compound by nucleoside phosphorylase are not explicitly detailed in the current literature, insights can be drawn from studies on related nucleosides. Nucleoside phosphorylases (NPs) are enzymes crucial in purine (B94841) and pyrimidine (B1678525) metabolism, catalyzing the reversible phosphorolysis of (deoxy)ribonucleosides. This process involves the cleavage of the glycosidic bond, yielding a nucleobase and α-d-(deoxy)ribose-1-phosphate, thus playing a vital role in nucleotide salvage pathways. wikidata.orgwikipedia.orgexcli.denih.gov

A notable example among marine nucleosides is spongouridine (B1667586), which undergoes reversible cleavage by nucleoside phosphorylase into d-arabinose-1-phosphate and uracil. wikipedia.orgeasychem.org Given this compound's classification as a meroterpenoid-nucleoside conjugate, it shares structural characteristics with other nucleosides, suggesting a potential, albeit currently undocumented, interaction with similar enzymatic pathways. Further research is needed to elucidate the specific enzymatic fate and metabolite profile of this compound.

Antiviral Properties in In Vitro Models

This compound has primarily demonstrated anti-invasion activity in cell-based assays rather than direct antiviral efficacy. It exhibited an inhibitory concentration 50 (IC₅₀) of approximately 50 μg/mL against human tumor cell lines, specifically MDA-MB-231 breast cancer cells and LS174T colon carcinoma cells. nih.gov This anti-invasion property highlights its potential in modulating cellular processes related to disease progression.

While direct, robust data on this compound's antiviral efficacy against specific viral pathogens like Herpes Simplex Virus (HSV) are not extensively reported in the available reliable literature, its structural nature as a nucleoside conjugate positions it within a class of compounds known for antiviral potential. Nucleoside analogues derived from marine sponges, such as spongouridine and spongothymidine (B1329284), have historically served as lead compounds for the development of various antiviral drugs, including vidarabine (B1017) and cytarabine. fishersci.bewikipedia.orgnih.gov

In the absence of specific antiviral efficacy data for this compound against Herpes Simplex Virus, the activities of structurally related marine nucleosides provide a relevant context. Spongothymidine, a marine sponge-derived nucleoside, has shown potent antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), as well as Varicella-zoster virus (VZV), with inhibitory doses (ID₅₀) ranging from 0.25 to 0.5 μg/mL. wikipedia.orgeasychem.org This selective inhibition against HSV-1 and HSV-2 has been noted for its oral effectiveness. easychem.org

A comparison between marine nucleoside analogues reveals varying degrees of antiviral efficacy. Spongouridine, another nucleoside isolated from marine sponges, exhibits weak antiviral activity, particularly against HSV-1 and HSV-2, with ID₅₀ values exceeding 100 μg/mL. wikipedia.orgeasychem.org In contrast, spongothymidine demonstrates significantly more potent activity against these same viruses. This highlights that subtle structural differences within the nucleoside analogue class can lead to substantial variations in their biological potency.

Table 1: Comparative In Vitro Antiviral Efficacy Against Herpes Simplex Virus

| Compound | Target Virus | ID₅₀ (μg/mL) | Efficacy Level | Source Citation |

| Spongothymidine | HSV-1, HSV-2 | 0.25–0.5 | Potent | wikipedia.orgeasychem.org |

| Spongouridine | HSV-1, HSV-2 | >100 | Weak | wikipedia.orgeasychem.org |

| Acyclovir (Control) | HSV-1, HSV-2 | 0.04 (HSV-1), 0.2 (HSV-2) | Potent | mims.com |

Broader Spectrum Pre-clinical Biological Activities of Related Meroterpenoids and Nucleoterpenes

Meroterpenoids and nucleoterpenes, the broader classes to which this compound belongs, exhibit a wide array of pre-clinical biological activities, underscoring their therapeutic potential. These hybrid natural products, formed from mixed biosynthetic pathways, display impressive structural diversity and a range of effects including antimicrobial, cytotoxic, antioxidant, anti-inflammatory, antiviral, enzyme inhibitory, and immunosuppressive properties. nih.govfishersci.cactdbase.org

Research into related meroterpenoids and nucleoterpenes has revealed promising antiparasitic activities. Meroterpenoids isolated from the brown alga Gongolaria abies-marina have shown significant antikinetoplastid activity against various parasitic protozoa, including Leishmania amazonensis, Leishmania donovani, and Trypanosoma cruzi. Some of these compounds demonstrated inhibitory concentrations (IC₅₀) comparable to or even superior to the reference drug miltefosine (B1683995). For instance, 6Z-1′-methoxyamentadione and 1′-methoxyamentadione exhibited IC₅₀ values around 4.88 µM against L. amazonensis promastigotes, which was slightly higher than miltefosine (IC₅₀ = 6.48 µM). nih.gov

Furthermore, meroterpenoids such as memnobotrins C-E, isolated from the fungus Memnoniella dichroa, have exhibited potent antiparasitic activity against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma cruzi. [20 from previous search] In the realm of nucleoterpenes, Farneside A, a sesquiterpenoid nucleoside ether, has demonstrated modest antimalarial activity against Plasmodium falciparum. [10 from previous search, 13 from previous search] Clerodane diterpenes, a type of terpenoid, have also shown antileishmanial effects. [27 from previous search]

Table 2: Antiparasitic Activities of Selected Meroterpenoids and Nucleoterpenes

| Compound | Class | Target Parasite | IC₅₀ (µM) / Activity | Source Citation |

| 6Z-1′-methoxyamentadione | Meroterpenoid | L. amazonensis | ~4.88 | nih.gov |

| 1′-methoxyamentadione | Meroterpenoid | L. amazonensis | ~4.88 | nih.gov |

| Memnobotrins C-E | Meroterpenoids | P. falciparum, T. cruzi | Potent activity | [20 from previous search] |

| Farneside A | Nucleoterpene | P. falciparum | Modest activity | [10 from previous search, 13 from previous search] |

| Miltefosine (Reference Drug) | N/A | L. amazonensis | 6.48 | nih.gov |

Meroterpenoids, including those derived from marine sponges, plants, and fungi, have been extensively studied for their anti-inflammatory properties. These compounds exert their effects through various mechanisms, such as the regulation of the NF-κB signaling pathway and the inhibition of pro-inflammatory mediators. [1, 2, 3, 5, 12, 19 from previous search]

Specific meroterpenoids from the Dysidea genus, the same genus from which this compound was isolated, have shown notable anti-inflammatory activity. For instance, dysiherbols D-E, which are sesquiterpene quinone meroterpenoids from Dysidea avara, exhibited moderate inhibitory activity on TNF-α-induced NF-κB activation in human HEK-293T cells, with IC₅₀ values of 10.2 and 8.6 μmol·L⁻¹, respectively. uel.br Additionally, avarol and avarone, related sesquiterpenoid derivatives also found in Dysidea avara, possess anti-inflammatory activities. wikipedia.org These findings suggest a broader anti-inflammatory potential within the meroterpenoid class, including compounds structurally related to this compound.

Table 3: Anti-Inflammatory Activities of Selected Meroterpenoids

| Compound | Class | Target/Mechanism | IC₅₀ (µmol·L⁻¹) / Effect | Source Citation |

| Dysiherbol D | Meroterpenoid | TNF-α-induced NF-κB activation inhibition | 10.2 | uel.br |

| Dysiherbol E | Meroterpenoid | TNF-α-induced NF-κB activation inhibition | 8.6 | uel.br |

| Avarol | Meroterpenoid | Anti-inflammatory effects | Not specified | wikipedia.org |

| Avarone | Meroterpenoid | Anti-inflammatory effects | Not specified | wikipedia.org |

| Various Meroterpenoids | Meroterpenoid | Inhibition of NO, TNF-α, IL-6, IL-1β, COX-2, iNOS | Diverse effects | [1, 2, 3, 5, 12, 19 from previous search] |

Other Investigated Biological Activities in Pre-clinical Studies (e.g., Anti-angiogenic, Antimetastatic)

This compound is a unique natural product, identified as the first example of a meroterpenoid-nucleoside conjugate. It was initially isolated from a marine sponge belonging to the genus Dysidea, specifically collected in Papua New Guinea. rsc.orgresearchgate.netnih.govmdpi.comarchive.org Its distinct chemical structure has prompted investigations into its biological properties in pre-clinical settings.

Antimetastatic Activity

Pre-clinical studies have demonstrated that this compound exhibits anti-invasion activity in cell-based assays. researchgate.netnih.govmdpi.comarchive.orgnih.govmdpi.comresearchgate.net This finding positions this compound as a compound with potential antimetastatic properties, as invasion is a critical early step in the metastatic process of cancer cells. nih.gov While specific quantitative data (e.g., IC50 values or percentage inhibition) for this compound's anti-invasion activity in these assays are not extensively detailed in the current literature, its reported activity suggests a role in impeding cellular invasiveness. researchgate.netnih.govmdpi.comarchive.orgnih.govmdpi.comresearchgate.net

This anti-invasion effect is a significant area of investigation, especially considering that over 90% of cancer-related deaths are attributed to metastasis. nih.gov The observation that this compound, among other sponge-derived terpene quinones/phenols, demonstrates anti-invasive capabilities highlights the potential of marine natural products in addressing the complex mechanisms of cancer progression. nih.govmdpi.com

The following table summarizes the key pre-clinical biological activity identified for this compound:

| Biological Activity | Assay Type | Key Finding |

| Anti-invasion | Cell-based assay | Demonstrated anti-invasion activity. researchgate.netnih.govmdpi.comarchive.orgnih.govmdpi.comresearchgate.net |

Other Investigated Activities

While this compound has been noted for its anti-invasion activity, direct evidence specifically linking this compound to anti-angiogenic effects in pre-clinical studies is not explicitly detailed in the available literature. However, the broader class of meroterpenoids, to which this compound belongs, encompasses compounds known for a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, anti-microbial, anti-oxidant, and enzyme inhibitory activities. researchgate.netnih.gov Some meroterpenoids have also been reported to inhibit VEGFR expression, a mechanism relevant to anti-angiogenic activity. nih.govmdpi.com It is important to note that these observations pertain to the general class of meroterpenoids and not specifically to this compound.

Theoretical and Computational Research Approaches

Structure-Activity Relationship (SAR) Studies and Derivatization Impact

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical scaffold of a molecule like Avinosol contributes to its biological effects. By systematically modifying parts of the molecule—a process known as derivatization—researchers can identify key functional groups and structural motifs essential for its activity.

For this compound, SAR studies would likely focus on several key areas:

The Meroterpenoid Moiety: Alterations to the terpene-derived portion could explore the impact of hydrophobicity and steric bulk on activity.

The Nucleoside Conjugate: Modifications to the deoxyinosine part, such as changes to the sugar or the purine (B94841) base, would reveal the importance of this unit for target recognition and binding.

Table 1: Hypothetical SAR Data for this compound Derivatives

| Derivative | Modification | Predicted Impact on Anti-Invasion Activity | Rationale |

| This compound-Analog 1 | Removal of the nucleoside moiety | Significant decrease | The nucleoside is likely crucial for target recognition. |

| This compound-Analog 2 | Saturation of the quinone ring | Potential decrease | The quinone is a potential site for redox activity. |

| This compound-Analog 3 | Replacement of deoxyinosine with adenosine | Activity may be retained or altered | Investigates the specific role of the inosine (B1671953) base. |

This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this compound is not publicly available.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic, three-dimensional view of a molecule's behavior, offering insights into its interactions with biological targets.

A primary goal of molecular modeling is to predict how strongly a ligand, such as this compound, will bind to its biological receptor. This is often achieved through molecular docking studies, which computationally place the ligand into the active site of a target protein and estimate the binding affinity. The identification of this compound's specific molecular target would be the first step in such an investigation. Once a target is identified, docking simulations could predict the binding mode and affinity, guiding the design of more potent derivatives.

Redox Properties: The quinone structure within the meroterpenoid part of this compound suggests that it may possess redox activity. Quinones are known to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species and induce cellular stress. nih.gov DFT calculations can be employed to determine the electron affinity and ionization potential of this compound, providing a quantitative measure of its ability to accept or donate electrons. This information is crucial for understanding its potential to act as a pro-oxidant or antioxidant and how this might relate to its anti-invasion properties.

Application of Computational Chemistry in Hypothesis Generation

Computational chemistry is not only a tool for explaining experimental observations but also a powerful engine for generating new, testable hypotheses.

The formulation of a robust research hypothesis is essential for guiding scientific inquiry. The FINER criteria—Feasible, Interesting, Novel, Ethical, and Relevant—provide a framework for developing strong hypotheses. Computational chemistry can contribute significantly to this process, particularly in the context of this compound research:

Feasible: In silico screening of virtual libraries of this compound derivatives can assess the synthetic feasibility and predict the biological activity of new compounds before committing to resource-intensive laboratory synthesis.

Interesting: Computational modeling can uncover unexpected binding modes or allosteric regulatory sites, opening new and interesting avenues of investigation.

Novel: By predicting the activity of novel chemical scaffolds based on the this compound template, computational chemistry can help generate truly innovative hypotheses.

Ethical: By prioritizing the most promising compounds for synthesis and testing, computational approaches can help to reduce the number of animal studies required.

Relevant: Computational studies can help to elucidate the mechanism of action of this compound, ensuring that the research is relevant to understanding and potentially treating diseases involving cellular invasion.

Comparative Analysis and Chemotaxonomic Relationships

Chemotaxonomic Implications from Marine Sponge Origin

The isolation of Avinosol from the marine sponge Dysidea sp. carries significant chemotaxonomic implications. Marine sponges are recognized as prolific sources of structurally diverse secondary metabolites, contributing substantially to the discovery of novel compounds. mdpi.comuni-kiel.de The genus Dysidea (order Dictyoceratida) is particularly noted for producing a wide array of meroterpenoids and other bioactive compounds. researchgate.netnih.govmdpi.com

The discovery of this compound, a meroterpenoid-nucleoside conjugate, suggests the presence of unique or specialized biosynthetic pathways within Dysidea sp. that facilitate the coupling of these two distinct chemical scaffolds. The fact that several other purine-2'-deoxyribosides have also been isolated from marine sponges further supports the hypothesis that these organisms possess common gene clusters or enzymatic machinery dedicated to the biosynthesis of such nucleoside derivatives. mdpi.com This metabolic versatility underscores the importance of marine sponges as a rich and underexplored reservoir for natural products with complex and hybrid structures, which can serve as valuable chemotaxonomic markers for specific sponge lineages. mdpi.comuni-kiel.de

Structural and Functional Similarities with Established Nucleoside Analogs

Nucleoside analogs are synthetic or natural compounds that structurally mimic natural nucleosides (adenosine, cytidine, uridine, guanosine) and are widely employed in medicine, particularly as antiviral and anticancer agents. azolifesciences.comwikipedia.orgencyclopedia.pub Their therapeutic utility stems from their ability to interfere with nucleic acid synthesis, often by being incorporated into DNA or RNA strands, leading to chain termination or mutations. azolifesciences.comwikipedia.org

This compound, being an N1-sesquiterpenyl-2'-deoxyinosine derivative, shares a fundamental structural resemblance with established nucleoside analogs through its 2'-deoxyinosine (B131508) moiety. acs.org 2'-deoxyinosine is a purine-2'-deoxyriboside, placing this compound within the broader class of purine (B94841) nucleoside derivatives. mdpi.com This structural commonality suggests potential for similar mechanisms of action or interaction with biological targets that recognize nucleoside structures.

Functionally, this compound's demonstrated anti-invasion activity against human tumor cell lines aligns with the therapeutic goals of some nucleoside analogs used in oncology. researchgate.netacs.orgfrontiersin.orgmdpi.com While this compound is a conjugate, its nucleoside component could contribute to its biological effects, possibly by modulating cellular processes related to DNA or RNA metabolism, or by interacting with enzymes involved in cell proliferation and invasion. For example, studies have shown that conjugating a nucleoside, such as adenosine, to other compounds like ilimaquinone (B159049) can significantly enhance their biological activity, suggesting a synergistic effect of the combined moieties. nih.gov This highlights a potential parallel in how the nucleoside part of this compound might contribute to its observed anti-invasive properties, similar to how modifications or conjugations in established nucleoside analogs enhance their therapeutic efficacy.

Future Research Directions and Translational Perspectives

Exploration of Synergistic Therapeutic Combinations in Pre-clinical Models

The complexity and heterogeneity of cancer often necessitate combination therapies to achieve durable clinical responses. Future preclinical studies should systematically evaluate the synergistic potential of Avinosol with existing chemotherapeutic agents, targeted therapies, and immunotherapies.

A rational approach to designing these combinations would involve pairing this compound with drugs that have complementary mechanisms of action. For instance, combining this compound with agents that induce DNA damage or cell cycle arrest could lead to enhanced tumor cell killing. Furthermore, investigating combinations with immune checkpoint inhibitors could be a promising avenue, given the increasing importance of immunotherapy in cancer treatment.

Preclinical evaluation of these combinations should be conducted in a panel of cancer cell lines representing different tumor types to identify synergistic interactions. The combination index (CI) method, as described by Chou and Talalay, can be employed to quantitatively assess synergy, additivity, or antagonism.

| Potential Combination Partner | Rationale for Synergy | Preclinical Models |

| Cisplatin | Complementary mechanisms of action (anti-invasion and DNA damage) | Breast and colon cancer cell lines |

| Paclitaxel | Targeting different stages of the cell cycle | Ovarian and lung cancer cell lines |

| Anti-PD-1/PD-L1 antibodies | Potential for enhancing anti-tumor immune responses | Syngeneic mouse models of cancer |

| EGFR Inhibitors | Targeting oncogenic signaling pathways | Cell lines with known EGFR mutations |

This table is interactive. Users can sort and filter the data.

Advanced Pre-clinical Models for Efficacy Assessment

To bridge the gap between in vitro findings and clinical outcomes, it is crucial to employ advanced preclinical models that more accurately recapitulate the tumor microenvironment. While traditional 2D cell culture has been valuable for initial screening, three-dimensional (3D) culture systems, such as spheroids and organoids, offer a more physiologically relevant context for evaluating this compound's efficacy. These models can provide insights into drug penetration, cell-cell interactions, and the development of resistance.

Furthermore, patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice, are becoming the gold standard for preclinical cancer drug evaluation. mdpi.com Utilizing PDX models would allow for the assessment of this compound's activity in a system that retains the genetic and histological characteristics of the original human tumor. mdpi.com Zebrafish xenograft models also present a valuable tool for in vivo bioactivity assays and high-throughput screening of marine-derived compounds like this compound. mdpi.com

| Preclinical Model | Advantages for this compound Research | Key Parameters to Assess |

| 3D Spheroids/Organoids | More accurately mimic tumor architecture and cell-cell interactions. mdpi.com | Drug penetration, effects on cell viability and invasion within a 3D structure. |

| Patient-Derived Xenografts (PDX) | Retain the heterogeneity and microenvironment of the original patient tumor. mdpi.com | In vivo efficacy, tumor growth inhibition, and biomarker analysis. |

| Zebrafish Xenografts | High-throughput screening capabilities and visualization of tumor progression. mdpi.com | Anti-angiogenic and anti-metastatic effects in a living organism. |

This table is interactive. Users can sort and filter the data.

Investigating Unexplored Biological Pathways

While the anti-invasion activity of this compound has been established, the underlying molecular mechanisms and the full spectrum of its biological effects remain to be elucidated. Future research should focus on identifying the direct molecular targets of this compound and mapping the downstream signaling pathways it modulates.

Transcriptomic and proteomic analyses of cancer cells treated with this compound can provide a global view of the changes in gene and protein expression, offering clues to the pathways involved. Computational approaches, such as pathway analysis, can then be used to identify significantly enriched biological pathways from these large datasets. sri.comwikipedia.org Techniques like affinity chromatography coupled with mass spectrometry could be employed to directly identify the protein binding partners of this compound.

A deeper understanding of its mechanism of action will not only provide a stronger rationale for its therapeutic use but may also reveal novel biomarkers for predicting patient response.

Development of Novel Analogs for Enhanced Biological Activity

The unique meroterpenoid-nucleoside structure of this compound provides a versatile scaffold for medicinal chemistry efforts aimed at developing novel analogs with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies can be systematically conducted by modifying different parts of the this compound molecule, including the meroterpenoid core, the nucleoside moiety, and the linker connecting them.

For instance, modifications to the meroterpenoid portion could be guided by the extensive research on other bioactive meroterpenoids to enhance anti-cancer activity. nih.gov Similarly, drawing from the vast knowledge of nucleoside analogs in antiviral and anticancer therapy, modifications to the sugar or base of the nucleoside component could be explored to improve target engagement and metabolic stability. mdpi.comresearchgate.net The synthesis of a library of this compound analogs followed by in vitro screening will be essential to identify compounds with superior biological profiles.

Addressing Data Discrepancies in Research Findings

Currently, the body of literature on this compound is limited, and as such, significant data discrepancies have not been reported. However, as research into this compound expands, it will be crucial for the scientific community to meticulously document experimental conditions and report findings transparently to ensure reproducibility.

Any future discrepancies that may arise, for example, in the reported IC50 values or the observed biological effects in different cell lines or animal models, should be thoroughly investigated. Such investigations should consider factors such as the purity of the compound, the specific experimental protocols used, and the inherent biological variability between different model systems. A collaborative and open approach to addressing any inconsistencies will be vital for building a robust and reliable understanding of this compound's therapeutic potential.

Q & A

Q. What spectroscopic and analytical methods are employed to elucidate Avinosol’s molecular structure?

this compound’s structure (C₂₈H₃₅N₇O₁₀S) is determined using nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. Key structural features include a meroterpenoid core linked to a nucleoside moiety, with functional groups such as hydroxyl (-OH), methoxy (-OMe), and a pyridine ring. NMR analyses resolve stereochemistry, while HR-MS confirms the molecular formula .

Q. From which marine organism is this compound primarily isolated, and what are its ecological implications?

this compound is isolated from the marine sponge Dysidea sp., collected from Papua New Guinea and other Indo-Pacific regions. Its production in sponges may serve as a chemical defense against predators or microbial pathogens, though ecological roles require further study .

Q. What preliminary biological activities have been reported for this compound?

this compound demonstrates anti-invasion activity in cancer cell models, inhibiting metastatic progression by reducing cell motility. Initial assays use Boyden chamber or transwell migration experiments, with dose-dependent inhibition observed at micromolar concentrations .

Q. How is this compound classified in terms of chemical taxonomy?

this compound is a meroterpenoid-nucleoside conjugate, combining a terpenoid-derived moiety (meroterpenoid) with a nucleoside unit. This hybrid structure is rare in natural products and suggests a unique biosynthetic pathway .

Q. What challenges arise in isolating this compound from marine sponges?

Challenges include low natural abundance, structural instability under light/heat, and co-extraction of structurally similar compounds. Column chromatography (e.g., silica gel, Sephadex LH-20) and HPLC are critical for purification, with yields often <0.001% of sponge dry weight .

Advanced Research Questions

Q. How can researchers design a cell-based assay to validate this compound’s anti-invasion activity?

Use metastatic cancer cell lines (e.g., MDA-MB-231 for breast cancer) in a Matrigel-coated transwell system. Treat cells with this compound (1–100 µM), control with DMSO, and quantify invaded cells via crystal violet staining or fluorescence. Include positive controls (e.g., batimastat) and validate with Western blotting for MMP-2/9 expression .

Q. What strategies address contradictions in this compound’s pharmacological data across studies?

Replicate experiments under standardized conditions (e.g., cell line, passage number, serum concentration). Perform meta-analyses to identify confounding variables (e.g., solvent used, incubation time). Use orthogonal assays (e.g., scratch wound healing vs. transwell) to confirm results .

Q. What synthetic approaches are explored for this compound’s total synthesis?

Retrosynthetic strategies focus on modular assembly: (1) synthesis of the meroterpenoid fragment via polyketide synthase pathways, (2) nucleoside moiety preparation via glycosylation, and (3) coupling via esterification. Challenges include stereoselective formation of the pyridine ring and avoiding nucleoside degradation .

Q. How can computational modeling predict this compound’s molecular targets?

Use molecular docking (e.g., AutoDock Vina) to screen this compound against cancer-related targets (e.g., integrins, MMPs). Validate predictions with surface plasmon resonance (SPR) for binding affinity and CRISPR knockdowns to assess functional relevance .

Q. What statistical frameworks are suitable for analyzing this compound’s dose-response data?

Apply nonlinear regression models (e.g., log-dose vs. response) to calculate IC₅₀ values. Use ANOVA for multi-group comparisons (e.g., different treatment durations) and post-hoc tests (Tukey’s HSD) to control Type I errors. Report confidence intervals and effect sizes to enhance reproducibility .

Q. Methodological Notes

- Experimental Replication : Minimum three biological replicates, with technical triplicates, to ensure robustness .

- Data Reporting : Follow AJEV guidelines for detailed methods (equipment models, statistical parameters) and negative results .

- Ethical Compliance : Adhere to institutional biosafety protocols for cell-based assays and synthetic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.